molecular formula C13H17F2NO3 B6632325 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol

3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol

Cat. No.: B6632325
M. Wt: 273.28 g/mol
InChI Key: MOWAFRAANMVTMX-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol is a complex organic compound that features a benzodioxepin ring system, a difluoropropanol moiety, and an amino group

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3/c14-13(15,9-17)8-16-7-10-3-1-4-11-12(10)19-6-2-5-18-11/h1,3-4,16-17H,2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWAFRAANMVTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines and suitable leaving groups.

    Addition of the Difluoropropanol Moiety: The difluoropropanol moiety can be added through a nucleophilic addition reaction involving a difluorinated alkyl halide and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol: This compound shares a similar benzodioxepin ring system but differs in the substituents attached to the propanol moiety.

    3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-chloropropan-1-ol: This compound has a chlorine atom instead of fluorine atoms in the propanol moiety.

Uniqueness

The presence of the difluoropropanol moiety in 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol imparts unique chemical and physical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous.

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